molecular formula C28H54N8O10S B10859389 Pareptide sulfate CAS No. 61484-39-7

Pareptide sulfate

Cat. No.: B10859389
CAS No.: 61484-39-7
M. Wt: 694.8 g/mol
InChI Key: DPOZYRPNCJEMMY-DDRMSGASSA-N
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Description

PAREPTIDE SULFATE is a synthetic peptide compound known for its therapeutic potential in various medical applications. It is composed of a sequence of amino acids linked by peptide bonds, forming a stable and bioactive molecule. This compound has garnered significant attention due to its potential in treating various diseases and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PAREPTIDE SULFATE typically involves solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield . This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Industrial production often employs automated peptide synthesizers to enhance efficiency and reproducibility. The use of protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), is crucial to prevent side reactions during synthesis .

Chemical Reactions Analysis

Types of Reactions

PAREPTIDE SULFATE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine, affecting the peptide’s stability and activity.

    Reduction: Reduction reactions can break disulfide bonds within the peptide, altering its three-dimensional structure.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties and activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Amino acid substitution is typically achieved through site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

PAREPTIDE SULFATE has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of PAREPTIDE SULFATE involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. These interactions can modulate cellular processes, including signal transduction, gene expression, and protein synthesis. The exact pathways and targets depend on the specific sequence and structure of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PAREPTIDE SULFATE is unique due to its specific amino acid sequence and sulfate modification, which confer distinct biological activities and stability. Its ability to undergo targeted modifications makes it a versatile tool in research and therapeutic applications.

Properties

CAS No.

61484-39-7

Molecular Formula

C28H54N8O10S

Molecular Weight

694.8 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;sulfuric acid

InChI

InChI=1S/2C14H26N4O3.H2O4S/c2*1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;1-5(2,3)4/h2*9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);(H2,1,2,3,4)/t2*10-,11+;/m00./s1

InChI Key

DPOZYRPNCJEMMY-DDRMSGASSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.OS(=O)(=O)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.OS(=O)(=O)O

Origin of Product

United States

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